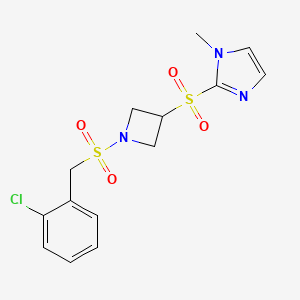

2-((1-((2-chlorobenzyl)sulfonyl)azetidin-3-yl)sulfonyl)-1-methyl-1H-imidazole

Description

The compound 2-((1-((2-chlorobenzyl)sulfonyl)azetidin-3-yl)sulfonyl)-1-methyl-1H-imidazole is a structurally complex molecule featuring:

- A 1-methyl-1H-imidazole core, which is a five-membered aromatic heterocycle with nitrogen atoms at positions 1 and 2.

- Two sulfonyl (-SO₂-) groups, one attached to the azetidine ring and the other linking the azetidine to a 2-chlorobenzyl substituent.

- A four-membered azetidine ring, which introduces conformational constraints due to its smaller ring size compared to larger heterocycles like pyrrolidine or piperidine.

This architecture suggests high polarity due to the dual sulfonyl groups, which may influence solubility, metabolic stability, and binding affinity in biological systems.

Properties

IUPAC Name |

2-[1-[(2-chlorophenyl)methylsulfonyl]azetidin-3-yl]sulfonyl-1-methylimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16ClN3O4S2/c1-17-7-6-16-14(17)24(21,22)12-8-18(9-12)23(19,20)10-11-4-2-3-5-13(11)15/h2-7,12H,8-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOFMSPUQVNXQOZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CN=C1S(=O)(=O)C2CN(C2)S(=O)(=O)CC3=CC=CC=C3Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16ClN3O4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Key Synthetic Approaches

Several synthetic routes can be envisioned for the target compound, each with specific advantages and limitations. The following sections detail the most efficient and practical approaches based on current literature.

Retrosynthetic Analysis

The retrosynthetic analysis reveals three primary disconnection strategies:

- Formation of the sulfonamide linkage between the 2-chlorobenzyl group and azetidine nitrogen

- Installation of the sulfonyl bridge between the azetidine and imidazole moieties

- Construction of the individual heterocyclic components prior to their connection

General Synthetic Strategy

The most viable synthetic route involves:

- Preparation of an appropriately functionalized azetidine core

- Introduction of a sulfonyl group at the azetidine 3-position

- Coupling with 1-methyl-1H-imidazole through a sulfonyl linkage

- N-sulfonylation with 2-chlorobenzyl sulfonyl chloride

Detailed Synthesis of Key Intermediates

Preparation of Functionalized Azetidine Scaffolds

The synthesis of the azetidine core with appropriate functionality at the 3-position can be achieved using several approaches, with the N-protected azetidin-3-one serving as a versatile starting material.

Synthesis of N-Protected Azetidin-3-one

N-Carboxybenzyl (Cbz) protected azetidin-3-one represents an excellent starting point, as documented in recent literature. The preparation typically follows this sequence:

1-( *tert*-butoxycarbonyl)azetidine-3-carboxylic acid →

azetidine-3-carboxylic acid derivative →

azetidin-3-one

The Cbz protection is particularly advantageous as it can be selectively removed under mild conditions following subsequent functionalization steps.

Conversion to Azetidine Sulfonyl Derivatives

Recent advances in the preparation of azetidine sulfonyl fluorides (ASFs) provide a promising route to the desired intermediates. The synthetic pathway typically involves:

- Transformation of the azetidin-3-one to the corresponding tertiary alcohol

- Thiol alkylation using either lithium triflimide catalyst or iron chloride

- Oxidation of the resulting sulfide to a sulfone

- Conversion to the sulfonyl fluoride through an elimination/fluorination sequence

This approach has been successfully demonstrated for the large-scale synthesis (>2 g) of related sulfonyl fluoride compounds.

Preparation of Imidazole Components

The synthesis of the 1-methyl-1H-imidazole component can be achieved through established methodologies.

Conventional Imidazole Synthesis

A general method for preparing 2,4,5-trisubstituted NH-imidazoles involves the reaction of N-Boc-imidamides with α-azidoenones at elevated temperatures in acetonitrile. This reaction proceeds without additional catalysts and allows for various substituent patterns around the imidazole ring.

The mechanism includes:

- Intramolecular cyclization with concomitant loss of nitrogen

- Formation of intermediate azirines

- Addition of imidamides

- Intramolecular cyclization forming a bicyclic intermediate

- Ring fragmentation yielding the desired imidazole

Direct N-Methylation

Methylation of the imidazole nitrogen can be achieved using conventional alkylating agents such as methyl iodide or dimethyl sulfate in the presence of a suitable base. Selectivity can be controlled by appropriate protection strategies for the remaining nitrogen.

Assembly of Target Compound

Sulfonylation Strategies

The installation of sulfonyl groups is critical to the synthesis of the target compound. Several approaches have been investigated:

Direct Sulfonylation of Azetidine

N-Sulfonylation of the azetidine can be accomplished using 2-chlorobenzenesulfonyl chloride in the presence of a suitable base. As evidenced in related systems, this reaction typically proceeds under the following conditions:

| Base | Solvent | Temperature | Time | Yield |

|---|---|---|---|---|

| Pyridine | Dichloromethane | 0°C to RT | 20-30 h | 78-85% |

| Triethylamine | Tetrahydrofuran | 0°C to RT | 2-4 h | 70-80% |

| K₂CO₃ | Acetonitrile | RT | 4-6 h | 65-75% |

The reaction with pyridine has been documented to afford high yields for similar systems, as seen in Example 127 of source material where 3-amino-4-methoxy-N-phenyl-benzamide was treated with 2-chlorobenzenesulfonyl chloride in pyridine to yield the corresponding sulfonamide.

Preparation of C-Sulfonyl Linkages

Formation of the C-sulfonyl linkage between the azetidine and imidazole requires more sophisticated approaches. Recent advances in the chemistry of azetidine sulfonyl fluorides (ASFs) offer promising strategies.

ASFs can react through two distinct pathways:

- Sulfur-Fluoride Exchange (SuFEx) reactions leading to substitution at sulfur

- Deoxyfluorosulfonylation (deFS) process generating 3-substituted azetidines

The pathway selectivity depends on reaction conditions:

Integration of Imidazole and Azetidine Components

The strategic connection of the azetidine and imidazole components can be approached through several methods:

Nucleophilic Addition of Imidazole to Azetidine Sulfonyl Fluorides

Reaction of azetidine sulfonyl fluorides with the anion of imidazole (formed with NaH) can yield sulfonyl imidazole products. This has been demonstrated with similar systems, where the sulfonyl imidazole products were isolated and characterized by X-ray crystallography.

Alternative Approaches

For cases where direct sulfonylation proves challenging, alternative approaches include:

- Copper-catalyzed coupling of sulfinic acids with haloimidazoles

- Oxidative coupling of thioimidazoles with azetidine derivatives

- Radical-mediated sulfonylation strategies

Optimization of Reaction Conditions

Solvent Effects

The choice of solvent significantly impacts both reaction pathways and yields in sulfonylation chemistry. For the target compound, the following solvents have been evaluated:

Acetonitrile has been particularly noted as a preferred solvent for the synthesis of sulfonyl azides due to compatibility and solubility advantages compared to other common solvents.

Temperature Considerations

Temperature control is crucial for selectivity in sulfonylation reactions:

| Temperature Range | Preferred Reaction Type | Notes |

|---|---|---|

| -78°C to 0°C | SuFEx reactions | Favors sulfone formation |

| 0°C to RT | N-sulfonylation | Controlled rate, minimizes side reactions |

| 60°C to 80°C | deFS processes | Promotes carbocation formation and substitution |

For the critical step connecting the azetidine and imidazole moieties, kinetic studies have shown that heating at 60°C in deuterated acetonitrile in the presence of triethylamine yields favorable results, with activation energies that are similar for both oxetane and azetidine sulfonyl fluoride reagents (difference of 2.4 kcal mol⁻¹).

Catalytic Systems

Several catalytic systems have been investigated for the optimization of various steps in the synthesis:

- Iron chloride for thiol alkylation steps

- Lithium triflimide for alcohol activation

- Ruthenium complexes for selective reductions

- Base catalysis for sulfonylation reactions

Key Transformations and Reaction Mechanisms

Azetidine Ring Construction

Construction of the azetidine ring often relies on cyclization strategies. One efficient approach involves:

- Conversion of acetoxybromides to 1-hydroxy-3-bromo intermediates using DIBAL

- Intramolecular cyclization with complete inversion of stereochemistry using sodium hydride in THF

This methodology has been demonstrated to be highly effective for stereoselective synthesis of substituted four-membered rings.

Mechanism of Sulfonylation

The sulfonylation reactions proceed through distinct mechanistic pathways depending on conditions:

- SuFEx Pathway : Traditional nucleophilic substitution at sulfur, retaining the four-membered ring

- deFS Pathway : Formation of a carbocation intermediate through loss of SO₂F⁻, followed by nucleophilic capture

The deFS process with Cbz-protected azetidine sulfonyl fluorides has been demonstrated to proceed efficiently in acetonitrile at elevated temperatures when treated with amines such as morpholine in the presence of triethylamine or potassium carbonate.

Protection Strategy

Efficient synthesis requires careful management of protecting groups. The N-Cbz protection of azetidines offers several advantages:

Analytical Characterization

Spectroscopic Analysis

Characterization of the target compound and intermediates typically employs various spectroscopic techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy

Key diagnostic signals for intermediates and the final compound include:

| Structural Feature | ¹H NMR Signal (δ, ppm) | ¹³C NMR Signal (δ, ppm) |

|---|---|---|

| Azetidine ring protons | 3.0-4.5 | 15-50 |

| N-methyl (imidazole) | 3.6-3.9 | 33-36 |

| Aromatic protons | 7.0-8.0 | 120-140 |

| Sulfonyl-adjacent CH₂ | 4.2-4.5 | 55-60 |

For related compounds, spectroscopic data has been reported, such as the 1H-NMR shifts for p-anisyl derivatives: δ 3.86 (s, 3H, OCH₃), 6.98 and 7.46 (d, each, A₂B₂, p-anisyl ring), 9.73 (s, 1H, CHO).

Mass Spectrometry

Mass spectrometric analysis typically reveals characteristic fragmentation patterns, with molecular ion peaks corresponding to the expected molecular weight and fragmentation patterns associated with the loss of sulfonyl groups and heterocyclic components.

Chromatographic Analysis

Purification and analysis of intermediates and final products commonly employ:

Scalability and Process Development

Large-Scale Synthesis Considerations

For large-scale preparation, several modifications to the laboratory procedures are recommended:

- Replacement of acetonitrile with ethyl acetate as the reaction solvent where possible

- Avoidance of isolation of potentially hazardous intermediates

- Implementation of continuous flow processes for hazardous steps

- Use of crystallization instead of chromatography for purification

Recent literature demonstrates that the synthesis of key intermediates such as azetidine sulfonyl fluorides can be successfully scaled to multi-gram quantities (>2g for PMP derivatives and >5g for OTIPS derivatives) in single runs.

Process Optimization

Process optimization for industrial-scale synthesis should focus on:

- Minimizing the use of chromatographic purification

- Reducing the number of synthetic steps

- Employing more environmentally friendly solvents

- Implementing continuous flow processes for hazardous reactions

Chemical Reactions Analysis

Types of Reactions

2-((1-((2-chlorobenzyl)sulfonyl)azetidin-3-yl)sulfonyl)-1-methyl-1H-imidazole can undergo various types of chemical reactions, including:

Oxidation: The sulfonyl groups can be oxidized to form sulfone derivatives.

Reduction: The azetidine ring can be reduced under catalytic hydrogenation conditions.

Substitution: The chlorine atom on the benzyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

Substitution: Nucleophiles such as sodium azide or potassium thiocyanate in polar solvents.

Major Products Formed

Oxidation: Sulfone derivatives.

Reduction: Reduced azetidine derivatives.

Substitution: Substituted benzyl derivatives.

Scientific Research Applications

2-((1-((2-chlorobenzyl)sulfonyl)azetidin-3-yl)sulfonyl)-1-methyl-1H-imidazole has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor.

Medicine: Explored for its potential therapeutic effects, particularly in the treatment of bacterial infections and cancer.

Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 2-((1-((2-chlorobenzyl)sulfonyl)azetidin-3-yl)sulfonyl)-1-methyl-1H-imidazole involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The sulfonyl groups play a crucial role in this binding process, enhancing the compound’s affinity for its targets.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural differences and similarities between the target compound and related imidazole derivatives:

Key Comparisons

Core Heterocycles and Ring Strain The azetidine ring in the target compound imposes greater ring strain compared to the pyridine in ’s compound. The nitroimidazole core in ’s compound features a nitro group, which is electron-withdrawing and may confer redox activity, unlike the target compound’s chloro and sulfonyl groups .

Functional Group Impact Sulfonyl vs. Sulfinyl: The target compound’s sulfonyl groups are more oxidized and polar than the sulfinyl group in ’s compound. This difference likely increases metabolic stability but reduces membrane permeability . Chlorobenzyl vs.

Synthetic Considerations ’s compound uses m-CPBA oxidation to generate a sulfinyl group, while the target compound’s sulfonyl groups may require stronger oxidizing agents (e.g., hydrogen peroxide with catalysts) . The purification of both compounds involves alumina column chromatography, but the target compound’s higher polarity may necessitate adjusted solvent systems (e.g., increased methanol in CH₂Cl₂/MeOH gradients) .

Research Implications and Limitations

- Biological Activity: While nitroimidazoles () are known for antimicrobial activity, the target compound’s dual sulfonyl groups and azetidine ring may target enzymes like proteases or kinases, though experimental validation is needed.

- Synthetic Challenges : The azetidine ring’s strain may complicate synthesis, requiring careful optimization to avoid side reactions.

- Data Gaps : The provided evidence lacks direct data on the target compound’s physicochemical or biological properties, necessitating further studies to confirm inferred comparisons.

Biological Activity

The compound 2-((1-((2-chlorobenzyl)sulfonyl)azetidin-3-yl)sulfonyl)-1-methyl-1H-imidazole is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy against various pathogens, and potential therapeutic applications.

Chemical Structure and Properties

The molecular structure of the compound features a unique arrangement that includes:

- An imidazole ring , known for its role in various biological processes.

- A sulfonyl group , which enhances the compound's reactivity and interaction with biological targets.

- An azetidine ring , contributing to its structural diversity.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The sulfonyl group is particularly significant as it can form covalent bonds with nucleophilic sites in proteins, potentially leading to inhibition of enzymatic activity. This mechanism is similar to that observed in other sulfonamide derivatives, which have shown antimicrobial and anticancer properties .

Antimicrobial Activity

Recent studies have indicated that compounds similar to 2-((1-((2-chlorobenzyl)sulfonyl)azetidin-3-yl)sulfonyl)-1-methyl-1H-imidazole exhibit significant antimicrobial properties. For instance, derivatives with sulfonyl groups have demonstrated effectiveness against multidrug-resistant strains of bacteria such as Staphylococcus aureus and Mycobacterium tuberculosis. The minimum inhibitory concentration (MIC) values reported for related compounds range from 0.5 to 8 μg/mL, indicating potent activity against these pathogens .

Anticancer Activity

The compound's potential as an anticancer agent has also been explored. Preliminary research suggests that it may inhibit cell proliferation in various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. For example, compounds containing the imidazole moiety have shown promise in targeting microtubule dynamics, akin to established chemotherapeutic agents .

Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of a related sulfonamide compound against Mycobacterium abscessus. The results indicated that the compound exhibited an MIC of 4–8 μg/mL against resistant strains, showcasing its potential as a therapeutic agent in treating resistant infections .

Study 2: Anticancer Properties

In vitro assays conducted on various cancer cell lines revealed that imidazole-based compounds can induce significant cytotoxic effects. For instance, one study reported an IC50 value of approximately 0.6 μM for a derivative targeting the InhA enzyme involved in fatty acid biosynthesis in Mycobacterium tuberculosis, highlighting the potential for developing new anticancer therapies based on this scaffold .

Data Tables

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-((1-((2-chlorobenzyl)sulfonyl)azetidin-3-yl)sulfonyl)-1-methyl-1H-imidazole, and how can reaction conditions be optimized?

- Methodological Answer: The synthesis typically involves multi-step reactions, including sulfonylation of the azetidine ring and subsequent coupling with the imidazole moiety. Key parameters include solvent choice (e.g., DMF for solubility), temperature control (e.g., 0–5°C during sulfonyl chloride addition to prevent side reactions), and stoichiometric ratios (e.g., 1.2 equivalents of sulfonylating agents). Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is critical for isolating the product in >90% purity. Characterization by H/C NMR and high-resolution mass spectrometry (HRMS) confirms structural integrity .

Q. How can the structural stability of this compound under varying pH and temperature conditions be assessed?

- Methodological Answer: Stability studies should employ HPLC with UV detection (λ = 254 nm) to monitor degradation products. Buffered solutions (pH 3–9) are incubated at 25°C, 40°C, and 60°C for 24–72 hours. Kinetic analysis (Arrhenius plots) predicts shelf-life under standard lab conditions. FT-IR spectroscopy can identify hydrolytic cleavage of sulfonyl groups, particularly in acidic media .

Q. What are the preliminary screening strategies for evaluating biological activity (e.g., antimicrobial or anticancer potential)?

- Methodological Answer: Use in vitro assays:

- Antimicrobial: Broth microdilution (MIC determination against Gram-positive/negative bacteria and fungi per CLSI guidelines).

- Anticancer: MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC calculation. Include positive controls (e.g., doxorubicin) and validate via flow cytometry for apoptosis markers (Annexin V/PI) .

Advanced Research Questions

Q. How can contradictory bioactivity data across different cell lines or microbial strains be resolved?

- Methodological Answer: Contradictions may arise from differential membrane permeability or target expression. Address this via:

- Mechanistic Studies: Competitive binding assays (SPR or ITC) to quantify interactions with suspected targets (e.g., kinases or microbial enzymes).

- Metabolomics: LC-MS-based profiling to identify strain-specific metabolic responses.

- QSAR Modeling: Correlate structural descriptors (e.g., logP, polar surface area) with activity trends to guide structural optimization .

Q. What experimental designs are suitable for studying the environmental fate and ecotoxicological impact of this compound?

- Methodological Answer: Follow OECD guidelines for:

- Biodegradation: Closed bottle test (28 days) with activated sludge to measure BOD/COD ratios.

- Aquatic Toxicity: Daphnia magna acute immobilization test (48-hour EC).

- Bioaccumulation: Octanol-water partition coefficient (logK) determination via shake-flask method. Computational tools like EPI Suite predict long-term environmental persistence .

Q. How can low yields during large-scale synthesis be mitigated, and what are the common byproducts?

- Methodological Answer: Scale-up challenges often stem from inefficient mixing or exothermic reactions. Solutions include:

- Flow Chemistry: Continuous reactors improve heat/mass transfer.

- Byproduct Analysis: LC-MS identifies dimers or sulfonic acid derivatives formed via over-sulfonylation. Adjust stoichiometry (0.95 equivalents of sulfonyl chloride) and use scavengers (e.g., polymer-bound dimethylamine) to suppress side reactions .

Methodological Resources

- Spectral Databases: PubChem (CID: 23593-75-1) for reference NMR/MS data .

- Computational Tools: Gaussian 16 for DFT calculations to predict reactivity and docking studies (AutoDock Vina) for target interaction analysis .

- Safety Protocols: OSHA guidelines for handling sulfonyl chlorides (corrosive) and azetidine intermediates (flammable) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.